molecular formula C21H27N3O2 B2965472 N-cyclohexyl-2-[6-oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide CAS No. 941883-74-5

N-cyclohexyl-2-[6-oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide

Cat. No. B2965472
CAS RN: 941883-74-5
M. Wt: 353.466
InChI Key: OKOCDKIOQUCPCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-2-[6-oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide is a synthetic compound that has gained significant attention in the field of pharmaceutical research due to its potential therapeutic applications. The compound is a pyridazine derivative that has been shown to exhibit a range of biochemical and physiological effects.

Scientific Research Applications

Medicinal Chemistry Applications

N-cyclohexyl-2-[6-oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide compounds are explored in the context of drug discovery for their potential therapeutic effects. For instance, pyridazinone derivatives are investigated for their cardioprotective, nephroprotective, neuroprotective, dermatological, and cytostatic activities (Habernickel, 2002). The structural modification of such compounds aims to enhance their biological activity and selectivity towards specific targets.

Organic Synthesis and Chemical Properties

The compound's framework is utilized in organic synthesis to develop novel chemical entities. Research in this area focuses on synthesizing diastereomerically pure pyrrolidin-2-ones, which are valuable in producing biologically active amino acids containing the pyrrolidine ring (Galeazzi, Mobbili, & Orena, 1996). These compounds have applications in designing drugs with enhanced pharmacokinetic properties and efficacy.

Pharmacological Investigations

The pharmacological properties of derivatives of N-cyclohexyl-2-[6-oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide are studied extensively. For example, dihydropyridazinone derivatives exhibit potent positive inotropic activity, suggesting their potential use in treating cardiovascular diseases (Robertson et al., 1986). Another study highlights the discovery of pyridazin-3-one derivatives as selective histamine H3 receptor inverse agonists, indicating their potential in treating attentional and cognitive disorders (Hudkins et al., 2011).

Anti-inflammatory and Antimicrobial Properties

Compounds derived from N-cyclohexyl-2-[6-oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide are evaluated for their anti-inflammatory and antimicrobial activities. A study describes the synthesis and anti-inflammatory evaluation of N-substituted 2-oxopyrazines, where some compounds exhibited significant inhibition of edema, suggesting their therapeutic potential in inflammation-related disorders (Hernández-Vázquez et al., 2018). Additionally, novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a sulfonamide moiety have shown promising antimicrobial properties (Darwish et al., 2014).

properties

IUPAC Name

N-cyclohexyl-2-[6-oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2/c1-14-11-16(3)18(12-15(14)2)19-9-10-21(26)24(23-19)13-20(25)22-17-7-5-4-6-8-17/h9-12,17H,4-8,13H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKOCDKIOQUCPCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)C2=NN(C(=O)C=C2)CC(=O)NC3CCCCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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